N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide
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Overview
Description
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide is a compound that belongs to the class of triazolopyrazine derivatives. . The structure of this compound includes a triazolo[4,3-a]pyrazine core, which is fused with a piperidine ring and a benzamide moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Compounds with a triazole moiety are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds, due to their ability to form hydrogen bonds, can make specific interactions with different target receptors . This interaction can lead to changes in the function of these targets, resulting in the observed biological activity.
Biochemical Pathways
It’s known that triazole compounds can affect a wide range of biological processes due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
The presence of a piperazine or piperidine moiety in similar compounds has been reported to enhance their antimicrobial activity , which could potentially impact their bioavailability.
Result of Action
Compounds with a triazole moiety have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide are largely determined by its interactions with various biomolecules. The compound’s ability to form hydrogen bonds allows it to interact with a variety of enzymes and receptors
Cellular Effects
Similar compounds have shown promising antiproliferative activities against various cancer cell lines . These compounds inhibit the growth of cells in a dose-dependent manner and induce apoptosis
Molecular Mechanism
It is known that the compound can bind to certain proteins, potentially inhibiting or activating enzymes
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they exhibit excellent thermal stabilities
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on similar compounds suggest that they exhibit potent antitumor activity at nanomolar concentrations . The specific dosage effects of this compound need to be investigated in future studies.
Metabolic Pathways
Given the compound’s structural similarity to other triazolopyrazines, it may interact with enzymes involved in various metabolic pathways
Transport and Distribution
The compound’s ability to form hydrogen bonds may facilitate its interaction with transporters or binding proteins
Subcellular Localization
The compound’s ability to interact with various biomolecules suggests that it may be localized to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide typically involves multiple steps, starting from commercially available reagents. . Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrazine Derivatives: These compounds have a pyrazine core and are known for their diverse pharmacological activities.
Uniqueness
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide is unique due to its specific combination of the triazolo[4,3-a]pyrazine core with a piperidine ring and a benzamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-21-22-17-16(19-9-12-24(13)17)23-10-7-15(8-11-23)20-18(25)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQBLOOHKURZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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